



In-Depth Technical Guide: Synthesis and Purification of Alectinib (CH5424802)

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This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Alectinib, also known as CH5424802, is a critical therapeutic agent for ALK-positive non-small cell lung cancer (NSCLC).[1][2] This document details various synthetic routes, experimental protocols, and purification techniques, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Chemical Structure and Properties

- IUPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[3]
- Molecular Formula: C₃₀H₃₄N₄O₂[3]
- Molar Mass: 482.628 g·mol⁻¹[3]
- CAS Number: 1256580-46-7[3]

Synthesis of Alectinib

Multiple synthetic routes for Alectinib have been developed, ranging from initial medicinal chemistry approaches to scalable manufacturing processes.[4] Key strategies often involve the construction of the characteristic indole-fused tetracyclic core.[1][4]



Synthetic Route 1: Reductive Cyclization and Friedel-Crafts Reaction

A scalable manufacturing process has been established that utilizes an intramolecular reductive cyclization and an intramolecular Friedel-Crafts reaction to construct the core tetracyclic scaffold of Alectinib.[4] This optimized route is designed to minimize the formation of impurities that are challenging to remove in later stages.[4]

Key Features:

- High Overall Yield: The established manufacturing process can consistently produce
 Alectinib on a multi-kilogram scale with a typical overall yield of 29%.[4]
- High Purity: The process delivers a final product with a purity exceeding 99.9 area%.[4]

Synthetic Route 2: α-Arylation of Enone and Reductive Cyclization

A novel synthetic route has been reported that employs an α-arylation of an enone and a reductive cyclization as the key steps.[5] This method starts from readily available materials and is noted for its high yields and avoidance of regioisomeric mixtures.[5]

Key Steps:

- Suzuki-Miyaura Cross-Coupling: This reaction is a crucial step in this synthetic pathway.[5]
- Reductive Cyclization: This step is employed to form the core structure of Alectinib.[5]

Upon heating a mixture of the intermediate XIV and excess 4-morpholinopiperidine in DMF, the Alectinib free base was obtained, albeit in a 20% yield.[5] Microwave irradiation at 200°C was found to improve the yield of the desired product.[5]

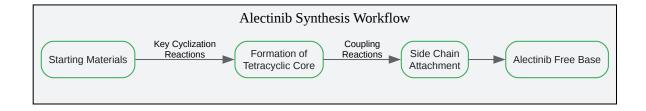
Summary of Synthetic Approaches



Synthetic Route	Key Reactions	Starting Materials	Reported Yield	Key Advantages
Scalable Manufacturing Process	Intramolecular Reductive Cyclization, Intramolecular Friedel-Crafts Reaction	2-aryl-2- methylpropionic acid, mono-tert- butyl malonate, 4-chloro-3- nitrobenzonitrile, and 4- morpholinopiperi dine[1]	29% (overall)[4]	Scalable, high purity, impurity control[4]
α-Arylation and Reductive Cyclization	Suzuki-Miyaura Cross-Coupling, Reductive Cyclization	4-(4- methoxyphenyl)b utyric acid or 2- ethyl anisole[5]	Good yield[5]	Readily available starting materials, avoids regioisomers[5]
Medicinal Chemistry Approach (for FIH studies)	Double Intramolecular Cyclization	Not specified in detail	32% (overall)[1]	Suitable for initial multi-kilogram quantities[1]

Experimental Protocols General Synthesis Workflow

The synthesis of Alectinib is a multi-step process that involves the careful assembly of its complex carbazole backbone followed by the introduction of the side chains.



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Caption: A generalized workflow for the synthesis of Alectinib.

Protocol for the Formation of Alectinib Hydrochloride Salt

The final step in many synthetic procedures is the formation of a pharmaceutically acceptable salt, typically the hydrochloride salt, to improve stability and solubility.

Procedure:

- Dissolve 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile in a mixture of methyl ethyl ketone, water, and acetic acid at 60°C.[6]
- Add hydrochloric acid (2 N) dropwise to the solution.
- Stir the mixture at 60°C for 30 minutes.[6]
- Add ethanol dropwise to precipitate the solid.[6]
- Filter and dry the precipitated solid to obtain the monohydrochloride salt.
- The resulting salt can be further pulverized using a jet mill.[6]

Purification of Alectinib

The purification of Alectinib is crucial to ensure high purity and remove any process-related impurities or by-products. Impurities can arise from unreacted starting materials, synthetic by-products, or residual solvents.[2]

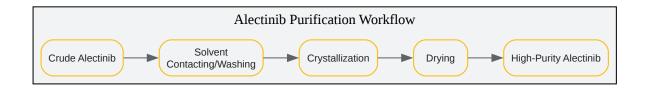
Purification Methods

- Crystallization: This is a common method for purifying the final product. Solvents such as methanol or a mixture of dichloromethane and methanol are preferred.[7]
- Column Chromatography: This technique is often used to purify intermediates during the synthesis process.[7]



 Solvent Contacting: The crude Alectinib can be purified by contacting it with a suitable solvent or solvent mixture.[7] Preferred solvents include water, halogenated solvents (like dichloromethane), and alcohols (like methanol, ethanol).[7]

Purification Workflow



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Caption: A general workflow for the purification of Alectinib.

Summary of Purification Techniques

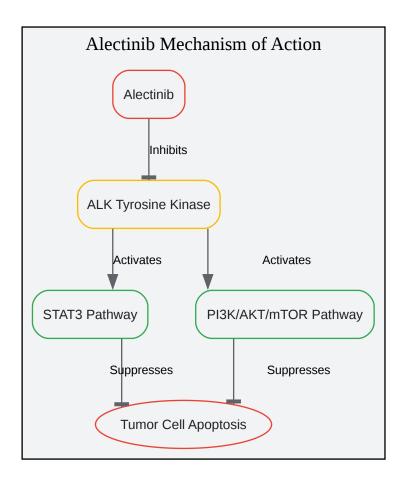
Technique	Solvents/Conditions	Purpose
Crystallization	Methanol, Dichloromethane/Methanol mixture[7]	High-purity final product isolation
Column Chromatography	Not specified in detail, used for intermediates[7]	Intermediate purification
Solvent Contacting	Water, Dichloromethane, Methanol, Ethanol, or mixtures thereof[7]	Removal of impurities from crude product
Drying	Vacuum drying, heat drying, spray drying, freeze drying, supercritical drying[7]	Removal of unbound solvent

Signaling Pathway of Alectinib

Alectinib is a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3] By inhibiting ALK, Alectinib blocks downstream signaling pathways, including the STAT3 and



PI3K/AKT/mTOR pathways, which ultimately leads to the induction of apoptosis in tumor cells. [3]



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Caption: A simplified diagram of Alectinib's mechanism of action.

This guide provides a foundational understanding of the synthesis and purification of Alectinib. For detailed experimental parameters and safety information, researchers should consult the primary literature cited herein.

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